molecular formula C19H14N2O5 B12687040 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid CAS No. 41425-46-1

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid

Cat. No.: B12687040
CAS No.: 41425-46-1
M. Wt: 350.3 g/mol
InChI Key: NFXGRIHAQBMNIW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(methoxycarbonyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Acid chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Esters and ethers of the original compound.

Scientific Research Applications

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is primarily related to its ability to interact with biological molecules through its azo and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the azo group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-pyranones: These compounds share the hydroxyl group and have similar applications in dye production and biological research.

    Phenylboronic acids: These compounds have similar reactivity and are used in similar applications, such as drug delivery and chemical synthesis.

Uniqueness

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is unique due to its specific azo structure, which imparts distinct color properties and reactivity. Its combination of hydroxyl, carboxyl, and azo groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

41425-46-1

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24)

InChI Key

NFXGRIHAQBMNIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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